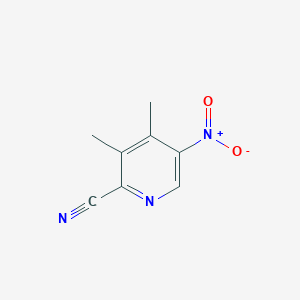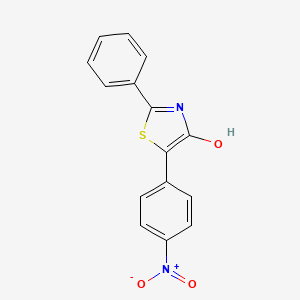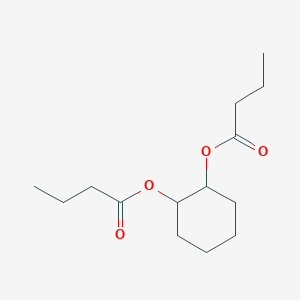
1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- is a complex organic compound that belongs to the class of piperidinediones. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable aldehyde or ketone with a diamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using a halogenated aromatic compound as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or aminated derivatives
科学的研究の応用
2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-HYDROXYPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-CHLOROPHENYL)-
- **2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-FLUOROPHENYL)-
Uniqueness
The uniqueness of 2,6-PIPERIDINEDIONE,1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(4-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76734-05-9 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c1-11-8-12(2)20-18(19-11)21-16(22)9-14(10-17(21)23)13-4-6-15(24-3)7-5-13/h4-8,14H,9-10H2,1-3H3 |
InChIキー |
DLQACNNCFHWARP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


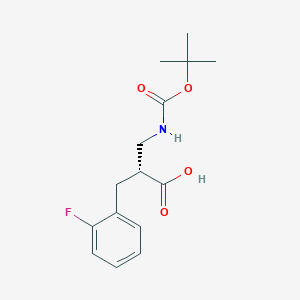
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
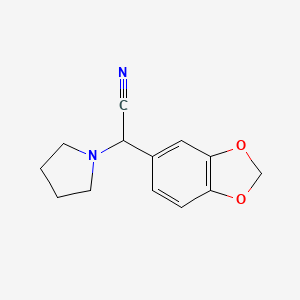
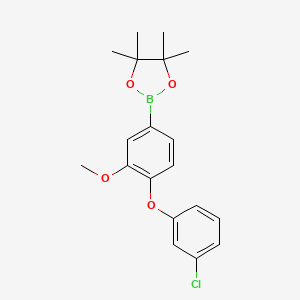
![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
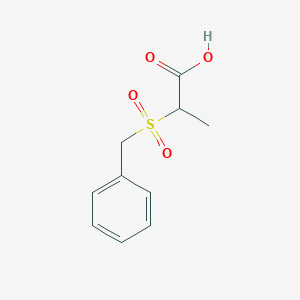
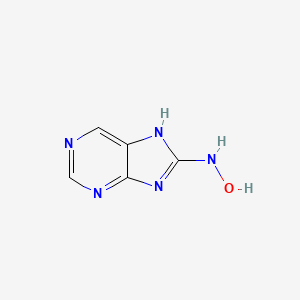
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
